1,4-Dideoxy-1,4-imino-D-mannitol Hydrochloride (DIM HCl): Structural Dynamics and Multi-Target Mannosidase Inhibition
1,4-Dideoxy-1,4-imino-D-mannitol Hydrochloride (DIM HCl): Structural Dynamics and Multi-Target Mannosidase Inhibition
Executive Summary & Chemical Identity
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride (DIM HCl) is a polyhydroxylated pyrrolidine alkaloid that functions as a potent, competitive inhibitor of
This structural distinction dictates its unique pharmacological profile: while swainsonine is highly selective for Golgi
Structural Specifications
| Property | Detail |
| IUPAC Name | (2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol hydrochloride |
| CAS Number | 114976-76-0 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 199.63 g/mol |
| Core Scaffold | Pyrrolidine (Iminofuranose mimic) |
| Solubility | Highly soluble in water; sparingly soluble in ethanol.[1][2][3] |
| pKa | ~7.8 (Pyrrolidine nitrogen) |
Mechanism of Action: The Transition State Mimicry
DIM functions as a transition state analogue. The secondary amine within the pyrrolidine ring becomes protonated at physiological pH. This cationic nitrogen mimics the charge distribution of the oxocarbenium ion intermediate formed during the hydrolysis of glycosidic bonds by mannosidases.
Pathway Intervention Logic
In the N-linked glycosylation pathway, DIM creates a blockade at the early trimming stages.
-
Golgi
-Mannosidase I Inhibition: Prevents the conversion of to . -
Golgi
-Mannosidase II Inhibition: Prevents the processing of GlcNAc-terminated hybrid structures into complex glycans.
Expert Insight: While Swainsonine is often the "go-to" inhibitor for blocking complex glycan formation, DIM should be selected when the goal is to maximize High Mannose (
Figure 1: N-Glycan Processing Pathway highlighting the dual-inhibition points of DIM HCl compared to downstream processing.
Comparative Pharmacology
To validate the selection of DIM over other iminosugars, researchers must understand its inhibition profile relative to Swainsonine (indolizidine) and Deoxymannojirimycin (DMJ, piperidine).
| Feature | DIM HCl | Swainsonine | 1-Deoxymannojirimycin (DMJ) |
| Ring Structure | Pyrrolidine (5-ring) | Indolizidine (6+5 fused) | Piperidine (6-ring) |
| Primary Target | Golgi | Golgi | |
| Inhibition Type | Competitive | Competitive | Competitive |
| Target Specificity | Broad (High & Hybrid Mannose accumulation) | Specific (Hybrid accumulation) | Specific (High Mannose accumulation) |
| Toxicity Risk | Moderate (Lysosomal accumulation) | High (Vacuolation/Lysosomal storage) | Low |
Causality Note: DIM's ability to inhibit lysosomal
Synthesis and Stability
The synthesis of DIM HCl relies on the "Chiral Pool" approach, utilizing D-mannose or D-mannitol to preserve stereochemistry.
-
Starting Material: Benzyl
-D-mannopyranoside or D-Mannitol.[3][4][5] -
Key Transformation: Introduction of the nitrogen atom at C1 and C4 with inversion of configuration is not required if starting from Mannose, but cyclization between C1 and C4 is necessary to form the pyrrolidine ring.
-
Salt Formation: The free base is an oil or low-melting solid. Conversion to the hydrochloride salt stabilizes the molecule, preventing oxidation and improving water solubility for biological assays.
Stability Protocol:
-
Storage: -20°C in a desiccator. Hydroscopic.
-
Solution Stability: Stable in aqueous buffers (pH 4-8) for 24 hours at 4°C. Avoid repeated freeze-thaw cycles of stock solutions.
Validated Experimental Protocol: -Mannosidase Inhibition Assay
This protocol validates DIM activity using a chromogenic substrate. It is designed to be self-validating by including a "No Inhibitor" control to establish baseline enzyme velocity (
Reagents:
-
Enzyme: Jack Bean
-Mannosidase (Sigma or equivalent), 0.5 U/mL stock. -
Substrate: p-Nitrophenyl
-D-mannopyranoside (pNP-Man), 10 mM stock in water. -
Buffer: 100 mM Sodium Acetate, pH 4.5 (optimal for Jack Bean; use pH 5.5 for mammalian Golgi enzymes).
-
Stop Solution: 0.5 M Sodium Carbonate (
).
Workflow Logic
The assay measures the liberation of p-nitrophenol (yellow), which absorbs at 405 nm. DIM competes with pNP-Man for the active site.
Figure 2: Step-by-step inhibition assay workflow ensuring enzyme-inhibitor equilibrium prior to substrate addition.[5]
Detailed Steps
-
Preparation: Prepare a dilution series of DIM HCl in Acetate Buffer (Range: 10 ng/mL to 10
g/mL). -
Pre-incubation (Critical): In a 96-well plate, add 10
L of Enzyme solution to 80 L of DIM HCl dilution. Incubate for 10 minutes at 37°C.-
Why: This allows the inhibitor to establish equilibrium with the active site before the substrate competes.
-
-
Initiation: Add 10
L of 10 mM pNP-Man substrate. -
Kinetics: Incubate for 20–30 minutes at 37°C.
-
Termination: Add 100
L of Stop Solution ( ). The high pH ionizes the p-nitrophenol, maximizing yellow color intensity. -
Quantification: Read absorbance at 405 nm. Calculate % Inhibition relative to the "No Inhibitor" control.
Expected Results:
-
Jack Bean
-Man: should be approximately 25–50 ng/mL (approx. 150-300 nM). -
Lysosomal
-Man: should be approximately 1–2 g/mL.[3]
References
-
Fleet, G. W. J., et al. (1984).[3][4] "Synthesis of 1,4-dideoxy-1,4-imino-D-mannitol: a potent inhibitor of alpha-mannosidase."[3][5][6] Journal of the Chemical Society, Chemical Communications.[3]
-
Palamarczyk, G., et al. (1985).[4] "1,4-Dideoxy-1,4-imino-D-mannitol inhibits glycoprotein processing and mannosidase."[3][4] Archives of Biochemistry and Biophysics, 243(1), 35-45.[3]
-
Bashyal, B. P., et al. (1987).[4] "Synthesis of the alpha-mannosidase inhibitors 1,4-dideoxy-1,4-imino-D-mannitol and 1,4-dideoxy-1,4-imino-D-talitol from D-mannose." Tetrahedron, 43(13), 3083-3093.
-
PubChem Compound Summary. (n.d.). "1,4-Dideoxy-1,4-imino-D-mannitol."[1][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.
-
Winchester, B. G., & Fleet, G. W. (1992). "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology, 2(3), 199-210.
Sources
- 1. 1,4-Dideoxy-1,4-imino-D-mannitol | C6H13NO4 | CID 129653858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 1,4-Dideoxy-1,4-imino-D-mannitol inhibits glycoprotein processing and mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4996329A - Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation - Google Patents [patents.google.com]
- 5. Design synthesis and preliminary evaluation of a potent α- mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives [beilstein-journals.org]
- 7. 1,4-DIDEOXY-1,4-IMINO-D-MANNITOL HYDROCHLORIDE | CAS: 114976-76-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Effects of the alpha-mannosidase inhibitors, 1,4-dideoxy-1,4-imino-D-mannitol and swainsonine, on glycoprotein catabolism in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dextrauk.com [dextrauk.com]
- 10. mybiosource.com [mybiosource.com]
